molecular formula C8H8Cl2F3N B14150365 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride CAS No. 112641-24-4

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B14150365
CAS No.: 112641-24-4
M. Wt: 246.05 g/mol
InChI Key: GQVMZPAEZHDGQP-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8ClF3NHCl It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline.

    Methylation: The aniline derivative is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH or KOH in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Hydroxylated or alkoxylated products.

Scientific Research Applications

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of electronic effects in aromatic compounds.

    Biology: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing. Its structural features may allow it to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chlorine and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.

    4-Chloro-3-(trifluoromethyl)aniline: Similar structure but the trifluoromethyl group is in a different position.

    2-Chloro-4-(trifluoromethyl)aniline: Similar structure but the chlorine and trifluoromethyl groups are in different positions.

Uniqueness

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of all three substituents (chlorine, methyl, and trifluoromethyl) on the aniline ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

112641-24-4

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

IUPAC Name

4-chloro-2-methyl-3-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7ClF3N.ClH/c1-4-6(13)3-2-5(9)7(4)8(10,11)12;/h2-3H,13H2,1H3;1H

InChI Key

GQVMZPAEZHDGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)Cl)N.Cl

Origin of Product

United States

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